molecular formula C15H22N2O2 B3119371 N-[4-(morpholin-4-yl)phenyl]pentanamide CAS No. 250714-66-0

N-[4-(morpholin-4-yl)phenyl]pentanamide

Cat. No. B3119371
CAS RN: 250714-66-0
M. Wt: 262.35 g/mol
InChI Key: JXYHNTVFAKMALC-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]pentanamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a potent inhibitor of the protein-protein interaction between the tumor suppressor p53 and its negative regulator MDM2. This interaction is crucial for the regulation of the p53 pathway, which plays a critical role in preventing the development and progression of cancer.

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For instance, a phenyl(morpholino)methanethione derivative, which is structurally similar to N-[4-(morpholin-4-yl)phenyl]pentanamide, was analyzed for its crystal structure . This type of research can provide valuable insights into the physical and chemical properties of the compound .

Pharmaceutical Applications

Phenyl-(morpholino)methanethione derivatives, which are structurally related to N-[4-(morpholin-4-yl)phenyl]pentanamide, have been studied for their potential pharmaceutical applications . They have been found to inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase), which are involved in the degradation reactions of anandamide and 2-arachidonoylglycerol . These compounds have beneficial effects in pathophysiological phenomena such as anxiety and pain, and neurodegenerative diseases such as Alzheimer’s .

Inhibitor of 20-Hydroxyeicosatetraenoic Acid Synthesis

N-[4-(morpholin-4-yl)phenyl]pentanamide may have potential as an inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis . This could have implications for the treatment of conditions related to the metabolism of arachidonic acid .

LRRK2 Kinase Inhibition

The compound has been studied as a potential inhibitor of leucine-rich repeat kinase 2 (LRRK2), which has been genetically linked to Parkinson’s disease . A highly potent, brain penetrant, and selective LRRK2 inhibitor could be useful in the treatment of Parkinson’s disease .

Antibacterial and Anticancer Agents

N-[4-(morpholin-4-yl)phenyl]pentanamide and its derivatives could potentially be used in the development of new antibacterial and anticancer agents . The development of novel antibacterial and anticancer agents is a critical area of research in the field of medicinal chemistry .

Nonlinear Optical (NLO) Properties

The compound could potentially be used in the study of nonlinear optical (NLO) properties . NLO properties of molecules have important applications in areas such as optical communication, sensing data storage computing .

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-3-4-15(18)16-13-5-7-14(8-6-13)17-9-11-19-12-10-17/h5-8H,2-4,9-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYHNTVFAKMALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283842
Record name N-[4-(4-Morpholinyl)phenyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(morpholin-4-yl)phenyl]pentanamide

CAS RN

250714-66-0
Record name N-[4-(4-Morpholinyl)phenyl]pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4-Morpholinyl)phenyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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